1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid
Description
1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclobutane ring
Properties
IUPAC Name |
1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)9-6-10(16-15-9)11(17)14-7-13(12(18)19)4-3-5-13/h6,8H,3-5,7H2,1-2H3,(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOIHOUUMRNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions. The resulting pyrazole is then functionalized with a propan-2-yl group.
The next step involves the formation of the cyclobutane ring, which can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile. The final step is the coupling of the pyrazole and cyclobutane rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a pyrazole ring but lacking the cyclobutane ring.
3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.
Uniqueness
1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
